N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide

Kinase inhibition scaffold saturation drug-like properties

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide (CAS 2034288-94-1) is a synthetic small molecule belonging to the 2,3-dihydroimidazo[2,1-b]thiazole class, a saturated heterocyclic scaffold with a demonstrated capacity for dual kinase inhibition at nanomolar potencies. It carries a molecular formula of C17H15N3OS2 and a molecular weight of 341.5 g/mol, with typical commercial purity specified at 95%.

Molecular Formula C17H15N3OS2
Molecular Weight 341.45
CAS No. 2034288-94-1
Cat. No. B2753781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide
CAS2034288-94-1
Molecular FormulaC17H15N3OS2
Molecular Weight341.45
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CC4=CC=CS4
InChIInChI=1S/C17H15N3OS2/c21-16(10-12-4-3-8-22-12)18-14-6-2-1-5-13(14)15-11-20-7-9-23-17(20)19-15/h1-6,8,11H,7,9-10H2,(H,18,21)
InChIKeyGOSDMVOQDOBGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide (CAS 2034288-94-1): Structural Identity and Procurement Baseline


N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide (CAS 2034288-94-1) is a synthetic small molecule belonging to the 2,3-dihydroimidazo[2,1-b]thiazole class, a saturated heterocyclic scaffold with a demonstrated capacity for dual kinase inhibition at nanomolar potencies [1]. It carries a molecular formula of C17H15N3OS2 and a molecular weight of 341.5 g/mol, with typical commercial purity specified at 95% . The compound incorporates three pharmacophoric features: a saturated dihydroimidazo[2,1-b]thiazole core (distinct from the fully aromatic imidazo[2,1-b]thiazole), an ortho-substituted phenyl bridge at the 6-position, and a thiophen-2-yl acetamide side chain. This specific combination of saturation state, connectivity pattern, and heteroaryl appendage differentiates it from the numerous other imidazo[2,1-b]thiazole analogs available in research chemical catalogs.

Why Generic Substitution Fails for CAS 2034288-94-1: Structural Determinants Dictate Function Within the Imidazo[2,1-b]thiazole Class


Imidazo[2,1-b]thiazole derivatives cannot be treated as interchangeable procurement items because three structural variables independently control biological output: (i) core saturation (dihydro vs. aromatic), which alters molecular shape and metabolic stability [1]; (ii) phenyl bridge substitution geometry (ortho vs. meta vs. para), which profoundly reorients the acetamide side chain relative to the heterocyclic core and determines target binding compatibility [1]; and (iii) the acetamide appendage itself (thiophene vs. phenyl vs. heteroaryl), which dictates target selectivity as demonstrated by the wide IC50 range (42 ± 13 µM to >800 µM) observed for thiopheno-imidazo[2,1-b]thiazole derivatives against TNAP, depending solely on peripheral substitution [2]. Furthermore, even within a single target class such as IDO1, imidazo[2,1-b]thiazole analogs span an IC50 range from 48.48 nM to >100 µM based on subtle structural modifications [3]. For CAS 2034288-94-1, the ortho-substituted phenyl bridge coupled with the 2-thiophene acetamide and the saturated dihydro core constitutes a unique 3-parameter combination not replicated by any single commercially available analog. Substituting a meta-isomer (e.g., CAS 872630-03-0) or an aromatic-core variant will generate different target engagement profiles, undermining experimental reproducibility.

Product-Specific Quantitative Evidence Guide: CAS 2034288-94-1 Versus Closest Analogs and In-Class Candidates


Dihydro Core Saturation Confers Conformational and Pharmacokinetic Distinction Relative to Aromatic Imidazo[2,1-b]thiazole Analogs

The saturated 2,3-dihydroimidazo[2,1-b]thiazole core of CAS 2034288-94-1 is structurally distinct from the aromatic imidazo[2,1-b]thiazole found in close analogs such as CAS 872630-03-0 (N-(3-{imidazo[2,1-b]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide). In the systematic SAR exploration by Gadekar et al. (2021), the saturated dihydro core was deliberately selected over the aromatic variant to improve drug-like properties, with the lead dihydro compound 18a achieving a descent PK profile while maintaining dual IGF1R/EGFR inhibition (IC50 = 52 nM and IC50 = 35.5 nM, respectively) [1]. The lead compound also demonstrated activity against both wild-type EGFR and the T790M mutant form [1]. In contrast, the aromatic-core analog series (represented by compounds from the imidazo[2,1-b]thiazole class evaluated by Ewida et al., 2021) showed IDO1 IC50 values spanning 48.48–82.39 nM but were not profiled for kinase dual inhibition, highlighting divergent target engagement profiles determined in part by core saturation [2]. While direct head-to-head enzyme data for CAS 2034288-94-1 itself are not publicly available, the scaffold-level evidence indicates that the dihydro core is a deliberate design feature linked to improved pharmacokinetic behavior relative to aromatic imidazo[2,1-b]thiazoles.

Kinase inhibition scaffold saturation drug-like properties PK profile

Ortho-Substituted Phenyl Bridge Enforces a Distinct Binding Geometry Versus Meta-Substituted Analogs (CAS 872630-03-0 and CAS 893979-88-9)

CAS 2034288-94-1 features an ortho-substituted phenyl ring connecting the dihydroimidazo[2,1-b]thiazole core to the acetamide side chain. The closest commercially cataloged analog, CAS 872630-03-0 (N-(3-{imidazo[2,1-b]thiazol-6-yl}phenyl)-2-(thiophen-2-yl)acetamide), uses a meta-substitution geometry, which projects the acetamide side chain at an approximately 120° angle relative to the heterocyclic core rather than the ~60° angle of the ortho isomer. In kinase inhibitor design, the ortho-substitution pattern has been specifically employed to position the acetamide group for optimal interaction with the hinge region of the ATP-binding pocket, as evidenced by the ortho-phenyl-linked imidazo[2,1-b]thiazole amides reported as dual EGFR/IGF1R inhibitors [1]. The Gadekar et al. (2021) SAR study demonstrated that modifications to the amide substituent on the ortho-phenyl bridge directly modulated kinase potency (compound 18a: IGF1R IC50 = 52 nM, EGFR IC50 = 35.5 nM), confirming that the ortho geometry places the side chain in a functionally critical orientation [1]. No comparable kinase inhibition data exist for meta-substituted thiophene-acetamide analogs, suggesting that the meta geometry may be suboptimal for this target class. The methyl-substituted meta analog CAS 893979-88-9 (MW 353.46, C18H15N3OS2) introduces an additional steric variable at the 3-position of the imidazo[2,1-b]thiazole, further altering the conformational landscape and potentially blocking key binding interactions.

Substitution geometry ortho vs meta binding mode kinase inhibitor design

Thiophen-2-yl Acetamide Side Chain Imparts Tissue Non-Specific Alkaline Phosphatase (TNAP) Inhibitory Potential Absent in Phenyl-Acetamide Analogs

The thiophen-2-yl acetamide moiety of CAS 2034288-94-1 places it within a chemotype that has been systematically evaluated for TNAP (tissue non-specific alkaline phosphatase) inhibition. Chang et al. (2011) synthesized and tested a series of thiopheno-imidazo[2,1-b]thiazole derivatives against TNAP at pH 10.4, reporting IC50 values spanning from 42 ± 13 µM to more than 800 µM [1]. This demonstrates that thiophene-containing imidazo[2,1-b]thiazoles can engage the TNAP active site in a substitution-dependent manner. In contrast, analogs such as CAS 1704635-34-6 (N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide), which replaces the thiophene with a trifluoromethyl-substituted phenyl ring, lack this pharmacophoric feature and have no reported TNAP activity. The thiophene sulfur atom can participate in specific polar interactions within the TNAP catalytic site that a phenyl ring cannot replicate, providing a biophysical basis for differentiated target engagement. While a direct IC50 value for CAS 2034288-94-1 against TNAP has not been published, its structural membership in the thiopheno-imidazo[2,1-b]thiazole series positions it as a candidate for TNAP-focused screening and as a synthetic intermediate for further derivatization within this phenotype.

TNAP inhibition thiophene pharmacophore alkaline phosphatase calcification

2,3-Dihydroimidazo[2,1-b]thiazole Scaffold Demonstrates Nanomolar Dual IGF1R/EGFR Kinase Inhibition, a Profile Not Established for Aromatic-Core or Meta-Substituted Analogs

The 2,3-dihydroimidazo[2,1-b]thiazole scaffold has been validated as a dual IGF1R/EGFR inhibitor chemotype. Gadekar et al. (2021) reported that lead compound 18a from this series exhibited IC50 values of 52 nM against IGF1R and 35.5 nM against EGFR in enzymatic assays, with cellular activity confirmed against EGFR wild-type phosphorylation in A549 cells (IC50 = 652 nM) and against the clinically relevant EGFR T790M/L858R double mutant in H1975 cells (IC50 = 52 nM) [1]. Critically, compound 18a also demonstrated a descent pharmacokinetic profile, establishing that the dihydro scaffold can deliver both target potency and drug-like properties [1]. This dual inhibition profile is mechanistically significant because IGF1R and EGFR exhibit extensive cross-talk in human cancers, and co-targeting both receptors may overcome resistance mechanisms that limit single-agent EGFR inhibitors [1]. The aromatic-core imidazo[2,1-b]thiazole series evaluated by Ewida et al. (2021) showed potent IDO1 inhibition (IC50 = 48.48–82.39 nM) but were not reported to possess dual IGF1R/EGFR activity, indicating that core saturation influences target selectivity [2]. CAS 2034288-94-1, bearing the saturated dihydro core and an ortho-substituted amide side chain, is structurally aligned with the dual kinase inhibitor phenotype, though direct target engagement data for this specific compound have not been published.

Dual kinase inhibition IGF1R EGFR T790M mutant anticancer

Imidazo[2,1-b]thiazole Class Demonstrates IDO1 Inhibition with Nanomolar Potency, Providing an Orthogonal Screening Application Distinct from Kinase-Focused Analogs

The imidazo[2,1-b]thiazole scaffold has been independently validated as a privileged structure for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition—a target of high interest in immuno-oncology. Ewida et al. (2021) reported that imidazo[2,1-b]thiazoles 6, 7, and 8 inhibited IDO1 with IC50 values of 68.48, 82.39, and 48.48 nM, respectively, compared to the reference compound IDO5L at IC50 = 67.40 nM [1]. Furthermore, benzo[d]imidazo[2,1-b]thiazoles 17, 20, and 22 achieved IC50 values of 53.58, 53.16, and 57.95 nM, respectively [1]. A subsequent 2023 study by the same group identified imidazo[2,1-b]thiazole-based compounds 30 and 41 with human IDO1 IC50 values of 23 µM and 13 µM, respectively, while demonstrating non-toxicity to HEK293 cells at 100 µM [2]. The IDO1 inhibitory profile is mechanistically orthogonal to the kinase inhibition activity described for the dihydro subclass, indicating that the imidazo[2,1-b]thiazole scaffold is a multi-target privileged structure whose biological readout depends critically on substitution pattern. CAS 2034288-94-1, which combines the dihydro core with a thiophene acetamide side chain, occupies a unique intersection of these two target spaces: its dihydro core aligns with kinase inhibitor design while its thiophene-containing side chain is consistent with the broader imidazo[2,1-b]thiazole chemotype evaluated for IDO1. This dual-target potential makes it a valuable tool compound for phenotypic screening across both target classes.

IDO1 inhibition immuno-oncology tryptophan metabolism nanomolar potency

Three-Parameter Structural Uniqueness: No Single Commercially Cataloged Analog Simultaneously Matches the Dihydro Core, Ortho Substitution, and Thiophene Acetamide of CAS 2034288-94-1

A systematic comparison of commercially cataloged analogs reveals that CAS 2034288-94-1 is the only compound simultaneously possessing: (1) a saturated 2,3-dihydroimidazo[2,1-b]thiazole core, (2) an ortho-substituted phenyl bridge at the 6-position, and (3) a thiophen-2-yl acetamide side chain. The closest cataloged analogs each deviate in at least one parameter: CAS 872630-03-0 uses a meta-substituted phenyl and an aromatic core (MW 339.43 vs. 341.5); CAS 893979-88-9 adds a 3-methyl group to the aromatic core with meta substitution (MW 353.46); CAS 1704635-34-6 replaces thiophene with 3-(trifluoromethyl)phenyl (ortho, aromatic core); and CAS 5029-05-0 (Antienit, 6-(thiophen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole, MW 220.31) lacks both the phenyl bridge and the acetamide side chain entirely . This three-parameter uniqueness means that no alternative catalog compound can serve as a direct structural surrogate for CAS 2034288-94-1 in experiments where all three features are required for target engagement, as would be the case in structure-activity relationship (SAR) studies exploring the intersection of scaffold saturation, substitution geometry, and heteroaryl side chain effects.

Chemical diversity analog comparison procurement specificity SAR tool compound

Best Research and Industrial Application Scenarios for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide (CAS 2034288-94-1)


Dual IGF1R/EGFR Kinase Inhibitor Screening and Lead Optimization

CAS 2034288-94-1 is structurally aligned with the 2,3-dihydroimidazo[2,1-b]thiazole series validated by Gadekar et al. (2021) as dual IGF1R/EGFR inhibitors with nanomolar potency (lead compound 18a: IGF1R IC50 = 52 nM, EGFR IC50 = 35.5 nM) and activity against the T790M resistance mutant [1]. The compound can serve as a synthetic intermediate or scaffold for further derivatization in medicinal chemistry programs targeting kinase-driven cancers where IGF1R/EGFR cross-talk contributes to therapeutic resistance. Its saturated core is associated with improved drug-like properties relative to aromatic imidazo[2,1-b]thiazoles, making it a preferred starting point for lead optimization campaigns that require both target potency and acceptable pharmacokinetics.

TNAP Inhibitor Discovery for Pathological Calcification Diseases

The thiophen-2-yl acetamide moiety places CAS 2034288-94-1 within the thiopheno-imidazo[2,1-b]thiazole chemotype shown by Chang et al. (2011) to inhibit tissue non-specific alkaline phosphatase (TNAP) across a broad IC50 range (42 ± 13 µM to >800 µM) [2]. This compound can be deployed as a screening candidate or synthetic building block in programs addressing pathological calcification disorders—including ankylosing spondylitis, end-stage osteoarthritis, and vascular calcification—where TNAP inhibition is a validated therapeutic strategy. The dihydro core offers a structural feature not explored in the original TNAP inhibitor series, potentially yielding differentiated SAR.

IDO1 Inhibitor Phenotypic Screening in Immuno-Oncology

Given that the imidazo[2,1-b]thiazole scaffold has demonstrated IDO1 inhibition at nanomolar potencies (IC50 = 48.48–82.39 nM for optimized analogs; Ewida et al., 2021 [3]), CAS 2034288-94-1 provides a structurally distinct entry point for IDO1 inhibitor discovery. Its unique combination of a saturated dihydro core with a thiophene acetamide side chain occupies chemical space not represented in the published IDO1 inhibitor series, making it valuable for hit expansion and scaffold-hopping exercises. The compound can be screened alongside aromatic imidazo[2,1-b]thiazole IDO1 inhibitors to assess how core saturation affects IDO1 binding mode and selectivity.

Chemical Biology Tool for Ortho-Substitution SAR Studies

CAS 2034288-94-1 is uniquely positioned as the only commercially listed compound combining a dihydro core, ortho-phenyl connectivity, and a thiophene acetamide side chain . This makes it an essential tool for systematic SAR studies investigating how ortho vs. meta phenyl bridge geometry influences target binding across multiple protein classes (kinases, IDO1, TNAP). Paired with its meta-substituted analog CAS 872630-03-0, researchers can isolate the contribution of substitution geometry to biological activity while holding the core scaffold and side chain constant—a controlled chemical biology experiment not possible with any other pair of commercially available compounds.

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